molecular formula C24H22O3 B1601387 R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone CAS No. 78158-90-4

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone

Cat. No.: B1601387
CAS No.: 78158-90-4
M. Wt: 358.4 g/mol
InChI Key: OZWWLABCDGFABG-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a chiral furanone derivative characterized by a trityloxymethyl (triphenylmethyloxymethyl) substituent at the 5-position of the dihydrofuranone ring. Its exact molecular mass is 358.1627596 g/mol , and its R-configuration at the stereogenic center distinguishes it from other enantiomers. The trityl group introduces significant steric bulk and lipophilicity, which influence its chemical reactivity and physical properties. This compound is primarily synthetic, with applications in organic synthesis and medicinal chemistry, particularly as a chiral building block or intermediate in stereoselective reactions.

Properties

IUPAC Name

(5R)-5-(trityloxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWLABCDGFABG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511961
Record name (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78158-90-4
Record name (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The most direct and commonly reported method for synthesizing R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone involves the protection of the hydroxymethyl group of (R)-5-hydroxymethyldihydrofuran-2-one with triphenylmethyl chloride (trityl chloride). This reaction typically proceeds via nucleophilic substitution under basic conditions, where the hydroxyl group is converted into a trityl ether.

Reaction Scheme:

$$
\text{(R)-5-Hydroxymethyldihydrofuran-2-one} + \text{Triphenylmethyl chloride} \xrightarrow{\text{Pyridine, 90°C, 24 h}} \text{this compound}
$$

Detailed Reaction Conditions and Yields

Parameter Details
Starting Material (R)-5-Hydroxymethyldihydrofuran-2-one
Protecting Agent Triphenylmethyl chloride (Trityl chloride)
Solvent Pyridine
Temperature 90 °C
Reaction Time 24 hours
Yield Approximately 95%
Purification Standard work-up and chromatographic purification

This method is reported to provide a high yield (95%) of the protected lactone with retention of optical purity, making it suitable for further synthetic applications where protection of the hydroxyl group is required.

Mechanistic Insights and Stereochemical Considerations

  • The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic trityl chloride.
  • Pyridine acts both as a solvent and as a base to scavenge the hydrochloric acid formed during the reaction.
  • The stereochemistry at the 5-position (R-configuration) is preserved during the protection step, ensuring the optical purity of the product.
  • The bulky triphenylmethyl group provides steric protection, preventing undesired side reactions at the hydroxymethyl site.

Alternative Synthetic Routes and Related Compounds

While direct tritylation is the principal method, other synthetic strategies have been developed for related chiral dihydrofuranone compounds, which can be adapted or provide insight into the preparation of this compound:

  • Chiral Auxiliary-Mediated Synthesis: Methods involving chiral auxiliaries such as oxazolinones have been used to prepare optically pure dihydrofuranones through condensation, substitution, reduction, and hydrolysis steps. These routes often require chromatographic purification of intermediates but offer high enantioselectivity and yield.

  • Hydrolysis and Lactonization: For related compounds, cyano hydrolysis under acidic or basic conditions followed by lactonization is used to form the dihydrofuranone ring with controlled stereochemistry.

  • Stereoselective Synthesis of Protected Hydroxymethyl Lactones: Patents describe stereo-selective preparation of protected hydroxymethyl-5H-furan-2-ones, including benzyloxymethyl derivatives, which share mechanistic similarities with trityloxymethyl protection.

Research Findings and Industrial Relevance

  • The trityl protection method is favored in research due to its simplicity, high yield, and preservation of stereochemistry.
  • The protected compound serves as a key intermediate in the synthesis of complex molecules, including ligands for pharmaceutical agents.
  • Industrial-scale synthesis benefits from the straightforward reaction conditions and the availability of starting materials.
  • The optical purity and high yield make this method suitable for applications requiring enantiomerically pure intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Direct Tritylation (R)-5-Hydroxymethyldihydrofuran-2-one Triphenylmethyl chloride, Pyridine, 90 °C, 24 h 95 High yield, preserves optical purity
Chiral Auxiliary Route Valeryl chloride, chiral oxazolinone, tert-butyl 2-bromoacetate Condensation, substitution, reduction, hydrolysis High Requires chromatographic purification, good enantioselectivity
Cyano Hydrolysis & Lactonization Optically pure hydroxymethyl hexonitrile Acidic or basic hydrolysis, lactonization Moderate Used for related dihydrofuranones, stereoselective
Protection with Benzyloxymethyl Hydroxymethyl lactone Benzyl protecting groups, stereoselective synthesis Variable Related method for similar protected lactones

Chemical Reactions Analysis

Types of Reactions: R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Diols, alcohols.

    Substitution Products: Amines, thiols.

Scientific Research Applications

Organic Synthesis

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is widely used as a chiral building block in organic synthesis. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating biologically active compounds and pharmaceuticals.

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in designing chiral drugs . Its derivatives have shown promise in:

  • Antimicrobial Activity : Exhibiting effectiveness against pathogens like Listeria monocytogenes, which is crucial for food safety .
  • Anticancer Properties : Investigating its mechanisms of action related to cell growth and apoptosis in cancer cells .

Biological Research

Research indicates that this compound interacts with specific molecular targets, influencing biochemical pathways related to:

  • Cell Growth : Modulating proliferation rates in various cell lines.
  • Apoptosis : Inducing programmed cell death in cancerous cells.
  • Metabolism : Altering metabolic pathways that may contribute to disease states .

Antimicrobial Activity

A study demonstrated that this compound significantly reduces biofilm formation on surfaces, indicating its potential as an effective agent in food safety and sanitation .

Anticancer Research

Research has shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis through interactions with specific cellular pathways .

Mechanism of Action

The mechanism of action of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-position substitution in dihydro-2(3H)-furanone derivatives determines their chemical behavior and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-position Molecular Weight (g/mol) Key Properties/Sources
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone Trityloxymethyl (CPh₃-O-CH₂-) 358.16 Synthetic; chiral intermediate
5-(Hydroxymethyl)dihydro-2(3H)-furanone Hydroxymethyl (-CH₂OH) ~130 (estimated) Intermediate in γ-valerolactone synthesis
γ-Valerolactone (Dihydro-5-methyl-2(3H)-furanone) Methyl (-CH₃) 100.12 Biofuel precursor; honey marker
Dihydro-5-tetradecyl-2(3H)-furanone Tetradecyl (-C₁₄H₂₉) 296.48 Natural (skin lipids); lipophilic
(R)-5-Pentyldihydro-2(3H)-furanone Pentyl (-C₅H₁₁) 156.22 Flavor compound (nonalactone)
5-Hexyl-4-methyldihydro-2(3H)-furanone Hexyl and methyl (-C₆H₁₃, -CH₃) 184.28 Citrus-derived; γ-butyrolactone analog

Physicochemical Properties

  • Lipophilicity : The trityloxymethyl group increases lipophilicity compared to alkyl or hydroxymethyl substituents, affecting solubility in organic solvents .
  • Volatility : Smaller substituents (e.g., methyl in γ-valerolactone) enhance volatility, making them detectable in honey via HS-SPME , while the trityloxymethyl derivative’s size likely reduces volatility.
  • Thermal Stability : Bulky trityl groups may improve thermal stability, a critical factor in high-temperature catalytic processes compared to labile hydroxymethyl derivatives .

Research Findings and Implications

  • Catalytic Conversion: 5-(Hydroxymethyl)dihydro-2(3H)-furanone undergoes hydrogenation to γ-valerolactone, a process less feasible with sterically hindered trityloxymethyl analogs .
  • Chiral Resolution: The R-configuration in dihydro-5-trityloxymethyl-2(3H)-furanone enables enantioselective synthesis, as seen in the isolation of 5R-dihydro-5-hydroxymethyl-2(3H)-furanone from Clematis manshurica .
  • Sensory Applications: Alkyl-substituted analogs like (R)-5-pentyldihydro-2(3H)-furanone contribute to flavor profiles (e.g., nonalactone), whereas trityloxymethyl derivatives are unlikely to have such roles due to their synthetic nature and bulk .

Biological Activity

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a chiral lactone compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a trityloxymethyl group attached to a dihydrofuranone ring. This configuration imparts distinct chemical properties that are advantageous for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. These interactions can modulate cellular activities related to:

  • Cell Growth : Influencing proliferation rates in various cell lines.
  • Apoptosis : Inducing programmed cell death in cancerous cells.
  • Metabolism : Altering metabolic pathways that may contribute to disease states.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties, particularly against biofilm-forming pathogens such as Listeria monocytogenes. A study demonstrated that furanones can significantly reduce the adhesion capacity of biofilms on stainless steel surfaces, indicating their potential as effective agents in food safety and sanitation .

Case Study: Inhibition of Biofilm Formation

A recent investigation assessed the effectiveness of various synthetic furanones, including this compound, against Listeria monocytogenes biofilms. The study found that treatment with furanones led to a statistically significant reduction in biofilm formation (p < 0.05) over 24 hours, highlighting their potential utility in preventing bacterial adhesion in food processing environments .

Anticancer Properties

The compound has also been explored for its anticancer effects. In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation but suggest a role in targeting cancer metabolism and survival mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialListeria monocytogenesSignificant reduction in biofilm
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionSpecific metabolic enzymesModulation of enzyme activity

Toxicological Profile

While the biological activities are promising, understanding the safety profile of this compound is crucial for its application in medicine. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further toxicological evaluations are necessary to establish safe dosage ranges for clinical use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, and how can intermediates be optimized?

  • Methodological Answer : The compound is synthesized via protective group strategies, such as trityl ether formation. A key intermediate involves introducing the trityloxymethyl group at the 5-position of the furanone ring. For example, intermolecular condensation of appropriately substituted acetophenone derivatives (e.g., 1-aryl-2-acetoxyethanone) under basic conditions can yield furanone scaffolds . Optimization includes using anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize hydrolysis of the trityl group. Catalytic bases like NaH or KOtBu are critical for deprotonation and cyclization .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : Stereochemistry is confirmed via chiral HPLC coupled with polarimetry or X-ray crystallography. For chiral HPLC, a Chiralpak® AD-H column with hexane/isopropanol (90:10) can resolve enantiomers. Optical rotation ([α]D) should align with literature values (e.g., [α]D = -15.2° for the R-enantiomer in chloroform). Single-crystal X-ray diffraction provides definitive confirmation by mapping the spatial arrangement of the trityloxymethyl group and furanone ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ reveal key signals: the trityl protons (7.2–7.5 ppm, aromatic), furanone carbonyl (δ ~175 ppm), and methylene protons adjacent to oxygen (δ 3.8–4.2 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 358.1628 for [M+H]⁺) .
  • IR : Strong absorption at ~1770 cm⁻¹ confirms the lactone carbonyl .

Advanced Research Questions

Q. How do computational studies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to assess electrophilicity. The trityloxymethyl group lowers the LUMO energy (~1.5 eV), enhancing susceptibility to nucleophilic attack. Electron density maps (e.g., AIM analysis) identify reactive sites, such as the carbonyl carbon and α-positions of the furanone ring . Software like Gaussian 16 or ORCA is recommended for these simulations.

Q. What is the hydrolytic stability of the trityloxymethyl group under varying pH conditions, and how does this impact synthetic applications?

  • Methodological Answer : The trityl group is stable in neutral and basic conditions but hydrolyzes in acidic media (pH < 3). Kinetic studies (monitored by ¹H NMR in D₂O/HCl) show a half-life of ~2 hours at pH 2. This sensitivity necessitates avoiding protic acids during synthesis. Alternative protective groups (e.g., TBS or PMB) may be explored for acid-prone reactions .

Q. How can trace amounts of this compound be detected in biological matrices, and what are the analytical challenges?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS or LC-MS/MS achieves detection limits of ~0.1 ng/mL. For GC-MS, derivatization (e.g., silylation of hydroxyl groups) improves volatility. Matrix effects in biological samples (e.g., plasma) require internal standards (e.g., deuterated analogs) for quantification. Recent studies highlight its presence in exhaled breath and skin, suggesting applications in biomarker research .

Q. Are there contradictions in reported toxicity data for structurally similar furanones, and how can these be resolved?

  • Methodological Answer : Discrepancies arise from varying assay conditions (e.g., bacterial vs. mammalian mutagenicity tests). For example, Mutagen X (MX, a chlorinated furanone) shows high Ames test positivity but low mammalian cell toxicity. Standardizing protocols (e.g., OECD TG 471 for genotoxicity) and comparative studies using isogenic cell lines (e.g., TP53+/+ vs. TP53-/-) can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Reactant of Route 2
Reactant of Route 2
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.